1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine
CAS No.: 177407-08-8
Cat. No.: VC20882514
Molecular Formula: C9H10FN3
Molecular Weight: 179.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 177407-08-8 |
|---|---|
| Molecular Formula | C9H10FN3 |
| Molecular Weight | 179.19 g/mol |
| IUPAC Name | 1-(6-fluoro-1H-benzimidazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C9H10FN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) |
| Standard InChI Key | FAWZHYFMWUHJTG-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=C(N1)C=C(C=C2)F)N |
| Canonical SMILES | CC(C1=NC2=C(N1)C=C(C=C2)F)N |
Introduction
1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine is a compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Synthesis Steps:
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Starting Materials: 5-Fluoro-2-nitroaniline and ethyl chloroacetate.
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Reaction Conditions: The reaction is typically carried out in a solvent like ethanol or dimethylformamide (DMF).
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Reduction and Cyclization: The nitro group is reduced to an amine, which then undergoes cyclization to form the benzimidazole ring.
Biological Activities and Applications
Benzimidazole derivatives, including 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine, have been studied for their potential medicinal properties. They are known to exhibit antimicrobial, antiviral, and anticancer activities. Recent studies have identified this compound as a promising candidate for treating Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, by inhibiting the methionyl-tRNA synthetase enzyme.
Biological Activities:
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Antimicrobial: Potential against various pathogens.
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Anticancer: Inhibits enzymes involved in cancer progression.
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Antiparasitic: Effective against Trypanosoma brucei.
Chemical Reactivity
1-(5-Fluoro-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are significant for further functionalization and application in pharmaceutical chemistry and materials science.
Types of Reactions:
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Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
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Reduction: Using agents like sodium borohydride or lithium aluminum hydride.
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Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Research Findings and Future Directions
Further studies are necessary to elucidate the specific interactions of 1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine at the molecular level. Its potential applications in drug formulation and material development make it an interesting compound for ongoing research in medicinal chemistry.
Future Research Directions:
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Mechanism of Action: Detailed studies on how the compound interacts with biological targets.
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Derivative Synthesis: Development of new derivatives with enhanced biological activities.
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Clinical Trials: Potential progression to clinical trials for specific therapeutic applications.
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